3-(4-((叔丁氧羰基)氨基)苯基)-3-氧代丙酸乙酯

描述

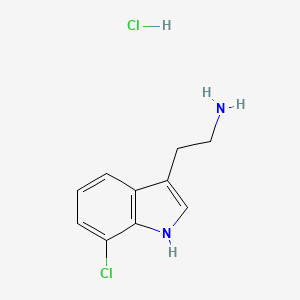

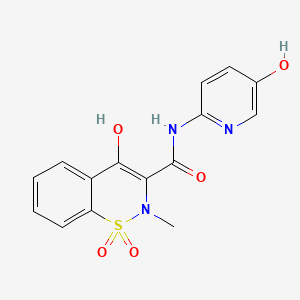

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name ethyl (2E)-3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-propenoate . The InChI code for this compound is 1S/C16H21NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h6-11H,5H2,1-4H3,(H,17,19)/b11-8+ .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 291.35 .

科学研究应用

伊丁类似物的合成:Czajgucki、Sowiński和Andruszkiewicz(2003)的一项研究描述了合成乙基(3R,4S)-和(3S,4S)-4-[(苄氧羰基)氨基]-5-[(叔丁氧羰基)氨基]-3-羟基戊酸酯的方法,这些方法可用于合成伊丁类似物(Czajgucki、Sowiński和Andruszkiewicz,2003)。

乙酰胆碱酯酶抑制:Nemani、Shard和Sengupta(2018)开发了一种快速而选择性的RP-HPLC生物分析方法,用于定量测量3-(2-(4-氟苯基)氨基)-4-苯噻唑)-5-基)-3-氧代丙酸乙酯,这是一种具有强效乙酰胆碱酯酶抑制特性的新型分子(Nemani、Shard和Sengupta,2018)。

对映选择性还原:Salvi和Chattopadhyay(2006)报道了使用真菌根状根霉对3-芳基-3-氧代丙酸乙酯进行对映选择性还原,得到相应的(S)-醇(Salvi和Chattopadhyay,2006)。

α-氨基酸的不对称合成:Williams等人(2003)对叔丁氧羰基α-氨基酸的不对称合成进行了研究,其中涉及与3-(4-((叔丁氧羰基)氨基)苯基)-3-氧代丙酸乙酯相关的化合物(Williams等人,2003)。

抗菌剂合成:Doraswamy和Ramana(2013)的研究涉及合成和表征取代苯基氮杂环丁烷作为潜在的抗菌剂,其中包括与3-(4-((叔丁氧羰基)氨基)苯基)-3-氧代丙酸乙酯等化合物进行的反应(Doraswamy和Ramana,2013)。

抗菌聚(恶唑啉):Waschinski和Tiller(2005)合成了具有末端季铵基团的聚(恶唑啉)用于抗菌应用,使用3-[(叔丁氧羰基)氨基]苄基-对甲苯磺酸酯作为双功能引发剂(Waschinski和Tiller,2005)。

作用机制

Target of Action

Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been found to interact with the receptor-type tyrosine-protein phosphatase beta .

Mode of Action

It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom, which may suggest its potential role in protein synthesis or modification.

Biochemical Pathways

Compounds with similar structures have been used in peptide synthesis , suggesting that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s tert-butoxycarbonyl (boc) group is commonly used in drug design for its ability to protect amine groups, which can enhance the stability and bioavailability of the compound .

Result of Action

Given its structural similarity to other compounds used in peptide synthesis , it may play a role in the formation or modification of proteins.

Action Environment

The presence of the boc group can enhance the compound’s stability, potentially making it more resistant to environmental changes .

属性

IUPAC Name |

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-6-8-12(9-7-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNQQSYBDFHTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696003 | |

| Record name | Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-45-1 | |

| Record name | Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1423566.png)

![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)

![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)

![N'-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423577.png)